1-(Dichloromethyl)-2-methoxynaphthalene
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Overview
Description
1-(Dichloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dichloromethyl group and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2-methoxynaphthalene can be achieved through several methods. One common approach involves the chlorination of 2-methoxynaphthalene using dichloromethylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of dichloromethyl methyl ether as a chlorinating agent is common, and the reaction is carried out in the presence of a catalyst such as aluminum chloride .
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the dichloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methoxynaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 2-Methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-2-methoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-2-methoxynaphthalene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity and mutagenicity .
Comparison with Similar Compounds
Similar Compounds
Dichloromethyl methyl ether: Similar in structure but lacks the naphthalene ring.
2-Methoxynaphthalene: Similar but lacks the dichloromethyl group.
Dichloromethane: Similar in containing dichloromethyl groups but lacks the naphthalene and methoxy groups.
Uniqueness
1-(Dichloromethyl)-2-methoxynaphthalene is unique due to the presence of both the dichloromethyl and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H10Cl2O |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-(dichloromethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10Cl2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,12H,1H3 |
InChI Key |
UCILUHRTTTVSGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(Cl)Cl |
Origin of Product |
United States |
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